2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide
Overview
Description
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide (2-CNPA) is a compound of interest to scientists due to its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been studied for its ability to interact with enzymes, receptors, and other molecules, and its potential to be used as a drug or in laboratory experiments.
Scientific Research Applications
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide has been studied for its potential applications in biochemistry, physiology, and pharmacology. It has been found to interact with enzymes, receptors, and other molecules, and has been studied for its potential to be used as a drug or in laboratory experiments.
Mechanism of Action
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide is thought to interact with enzymes, receptors, and other molecules by binding to them and inhibiting their activity. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, which can lead to changes in the production of hormones and other molecules. It has also been found to inhibit the activity of receptors, which can lead to changes in the transmission of signals between cells.
Advantages and Limitations for Lab Experiments
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degrading. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is also important to note that this compound can be toxic and should be handled with caution.
Future Directions
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide has potential for further research in the fields of biochemistry, physiology, and pharmacology. Potential future directions include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications as a drug or in laboratory experiments. Additionally, further research could be conducted to identify new uses for this compound, such as its potential to be used in the synthesis of other compounds. Finally, further research could be conducted to investigate the safety and toxicity of this compound, as well as its potential side effects.
properties
IUPAC Name |
2-cyano-N-(4-morpholin-4-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5,7-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVLIQVUAGHPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.